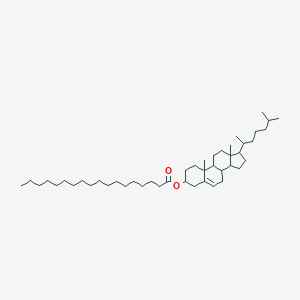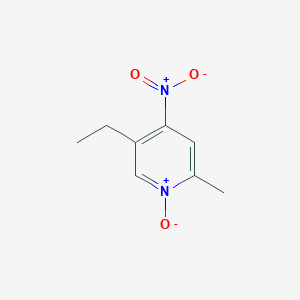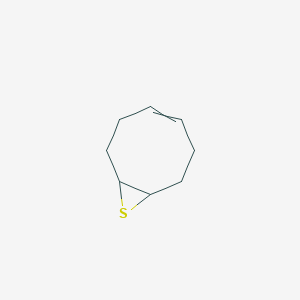
Cyclooctene, 5,6-episulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooctene, 5,6-episulfide is a cyclic organic compound with the chemical formula C8H14S. It is a sulfur-containing compound that is widely used in scientific research. Cyclooctene, 5,6-episulfide is a versatile compound that has a variety of applications in the field of organic chemistry.
Mecanismo De Acción
The mechanism of action of Cyclooctene, 5,6-episulfide is not well understood. It is believed that the compound acts as a nucleophile, attacking electrophilic centers in organic molecules. The sulfur atom in the compound is electron-rich, which makes it a good nucleophile. The compound can also act as a sulfur transfer agent, transferring sulfur atoms to other molecules.
Biochemical and Physiological Effects:
Cyclooctene, 5,6-episulfide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have antimicrobial activity against a variety of bacteria and fungi. The compound has also been shown to inhibit the growth of cancer cells in vitro, although its mechanism of action in this regard is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclooctene, 5,6-episulfide is a valuable reagent in organic synthesis. It is relatively easy to synthesize and has a high yield. The compound is also stable and can be stored for long periods of time. However, the compound can be toxic and should be handled with care. It is also important to note that the compound has not been extensively studied for its toxicity or environmental impact.
Direcciones Futuras
There are many potential future directions for research on Cyclooctene, 5,6-episulfide. One area of interest is the development of new synthetic methods for the compound. Another area of interest is the study of the compound's mechanism of action in biological systems. Finally, there is potential for the development of new drugs based on the structure of Cyclooctene, 5,6-episulfide. These drugs could have applications in the treatment of bacterial and fungal infections, as well as cancer.
Métodos De Síntesis
Cyclooctene, 5,6-episulfide can be synthesized by the reaction of cyclooctene with sulfur dichloride. The reaction takes place in the presence of a catalyst such as aluminum chloride. The yield of the reaction is typically high, and the product can be purified by distillation or column chromatography.
Aplicaciones Científicas De Investigación
Cyclooctene, 5,6-episulfide is a valuable compound in scientific research. It is commonly used as a reagent in organic synthesis. It can be used to introduce a sulfide group into organic molecules, which can be useful for functionalizing molecules with biological activity. Cyclooctene, 5,6-episulfide has also been used in the synthesis of natural products such as alkaloids and terpenes.
Propiedades
Número CAS |
13785-73-4 |
|---|---|
Nombre del producto |
Cyclooctene, 5,6-episulfide |
Fórmula molecular |
C8H12S |
Peso molecular |
140.25 g/mol |
Nombre IUPAC |
9-thiabicyclo[6.1.0]non-4-ene |
InChI |
InChI=1S/C8H12S/c1-2-4-6-8-7(9-8)5-3-1/h1-2,7-8H,3-6H2 |
Clave InChI |
FWVKDFMTBJUULG-UHFFFAOYSA-N |
SMILES |
C1CC2C(S2)CCC=C1 |
SMILES canónico |
C1CC2C(S2)CCC=C1 |
Sinónimos |
Cyclooctene, 5,6-episulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





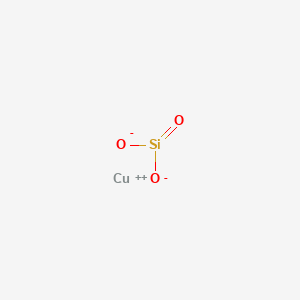
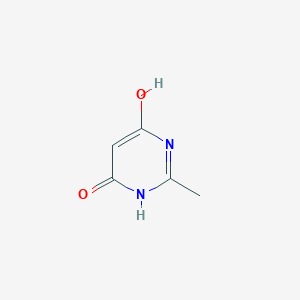
![Benzo[c]thiophen-1(3H)-one](/img/structure/B75792.png)
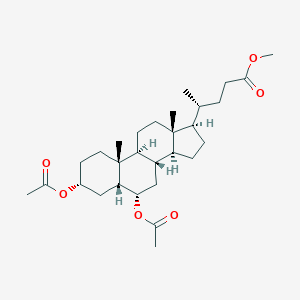
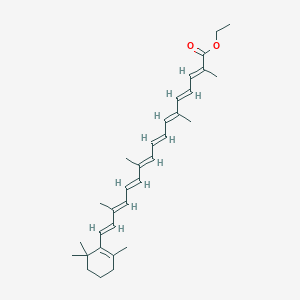
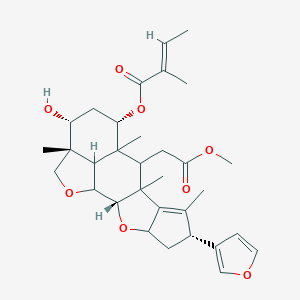
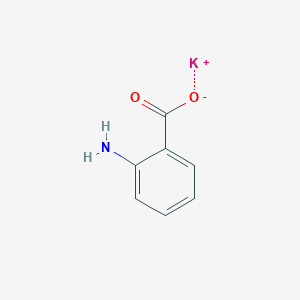

![(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B75805.png)
![8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one](/img/structure/B75808.png)
